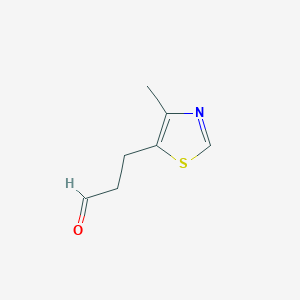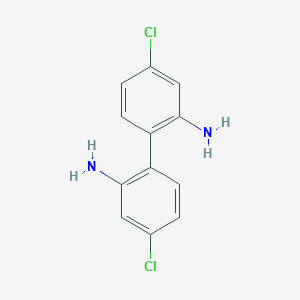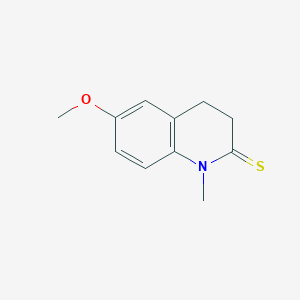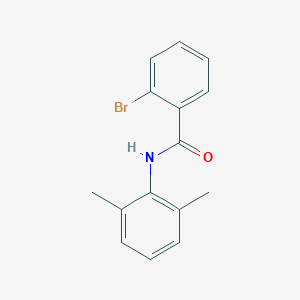
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it exhibits anti-tumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation and survival. It also exhibits antioxidant activity, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases. It has also been shown to modulate the activity of various enzymes involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has several advantages and limitations for use in lab experiments. Its synthesis method is relatively simple, and it can be easily obtained in large quantities. However, its low solubility in water and other solvents may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-. One potential direction is to further investigate its potential therapeutic effects in cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, research could focus on modifying the compound's structure to improve its solubility and other properties for use in lab experiments.
Conclusion:
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is a compound that has shown promising results in various fields of scientific research. Its potential applications in cancer and neurodegenerative diseases make it a compound of interest for future research. However, further studies are needed to fully understand its mechanism of action and to improve its properties for use in lab experiments.
Métodos De Síntesis
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the condensation of 4-(diethylamino)benzaldehyde with 4-(2-methylpropoxy)benzylamine in the presence of hydrazine hydrate. The resulting product is further treated with carbon disulfide to obtain the final product.
Propiedades
Número CAS |
186453-63-4 |
|---|---|
Fórmula molecular |
C23H32N4OS |
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[[4-(2-methylpropoxy)phenyl]methyl]thiourea |
InChI |
InChI=1S/C23H32N4OS/c1-5-27(6-2)21-11-7-20(8-12-21)16-25-26-23(29)24-15-19-9-13-22(14-10-19)28-17-18(3)4/h7-14,16,18H,5-6,15,17H2,1-4H3,(H2,24,26,29)/b25-16+ |
Clave InChI |
BDCAUNACVSNGCW-PCLIKHOPSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=C(C=C2)OCC(C)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OCC(C)C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OCC(C)C |
Sinónimos |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-( 2-methylpropoxy)phenyl)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)

![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)



![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)


![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)